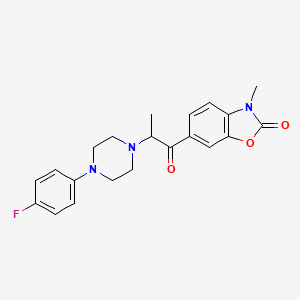
6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazolinone core, a piperazine ring, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent, such as phosgene or triphosgene, to form the benzoxazolinone ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the benzoxazolinone core.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acylating agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Benzoxazolinone: A simpler analog without the piperazine and fluorophenyl groups.
6-Methoxy-2-benzoxazolinone: A derivative with a methoxy group at the 6-position.
4-(p-Fluorophenyl)piperazine: A compound containing the piperazine and fluorophenyl groups but lacking the benzoxazolinone core.
Uniqueness
2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the benzoxazolinone core, piperazine ring, and fluorophenyl group makes it a versatile compound for various scientific research and industrial applications.
生物活性
6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone (CAS No. 82211-65-2) is a synthetic compound that exhibits a complex structure, integrating a benzoxazolinone moiety with a piperazine ring. The presence of a 4-fluorophenyl group attached to the piperazine suggests potential pharmacological activities, particularly in neuropharmacology and cardiovascular research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22FN3O3, with a molecular weight of approximately 383.416 g/mol. The compound features distinct functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Benzoxazolinone Core | Provides a framework for biological activity, often associated with antitumor properties. |
| Piperazine Ring | Commonly linked to antidepressant effects and receptor binding affinity. |
| 4-Fluorophenyl Group | Enhances lipophilicity, potentially improving bioavailability and receptor interactions. |
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. Notably, piperazine derivatives are known for their diverse pharmacological effects:
- Neuropharmacological Effects : Compounds containing piperazine have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- Antitumor Activity : Benzoxazolinones are often explored for their anticancer properties, with some studies indicating cytotoxic effects against various cancer cell lines.
- Cardiovascular Effects : The structural similarities to beta-blockers suggest possible cardiovascular applications.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antidepressant Activity :
- A study on piperazine derivatives highlighted their ability to modulate serotonin levels in the brain, which is crucial for mood regulation. The specific interactions of this compound with serotonin receptors warrant further investigation.
-
Antitumor Efficacy :
- Research on benzoxazolinones demonstrated their cytotoxicity against breast cancer cell lines, showing promise for further development into therapeutic agents.
-
Cardiovascular Implications :
- Similar compounds have been studied for their ability to lower blood pressure and heart rate through beta-adrenergic blockade mechanisms.
Interaction Studies
The interaction studies involving this compound typically focus on its binding affinity to various receptors:
| Receptor Type | Binding Affinity | Potential Effect |
|---|---|---|
| Serotonin (5-HT) Receptors | High | Mood modulation |
| Dopamine Receptors | Moderate | Antidepressant effects |
| Beta-Adrenergic Receptors | Variable | Cardiovascular regulation |
属性
CAS 编号 |
82211-65-2 |
|---|---|
分子式 |
C21H22FN3O3 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H22FN3O3/c1-14(20(26)15-3-8-18-19(13-15)28-21(27)23(18)2)24-9-11-25(12-10-24)17-6-4-16(22)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
InChI 键 |
XURYNEOLLZZKGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(C(=O)O2)C)N3CCN(CC3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















